2-Amino-2-ethylbutan-1-ol

Description

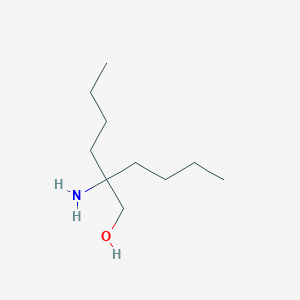

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-ethylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-3-6(7,4-2)5-8/h8H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJICLMDXEDUMAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19792-52-0 | |

| Record name | 2-amino-2-ethylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of 2-Amino-2-ethylbutan-1-ol: A Technical Guide

Introduction

2-Amino-2-ethylbutan-1-ol is a chiral amino alcohol with potential applications in organic synthesis and as a precursor for various biologically active molecules. Its structural features, including a primary amine, a primary alcohol, and a quaternary carbon, give rise to a unique spectroscopic fingerprint. A thorough understanding of its spectral characteristics is paramount for researchers in synthesis, process development, and quality control to ensure chemical identity and purity.

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Amino-2-ethylbutan-1-ol, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely available in public databases, this guide will leverage data from structurally analogous compounds to provide a robust and predictive interpretation. By examining the spectra of related molecules such as 2-amino-1-butanol, 2-amino-2-methylbutan-1-ol, and 2-ethyl-1-butanol, we can confidently deduce the expected spectral features of 2-Amino-2-ethylbutan-1-ol.[1][2][3] This approach underscores the power of comparative spectroscopic analysis in modern chemical research.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the structure of 2-Amino-2-ethylbutan-1-ol, highlighting the key functional groups that will be the focus of our analysis.

Figure 1: 2D structure of 2-Amino-2-ethylbutan-1-ol highlighting the key carbon and heteroatom framework.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-Amino-2-ethylbutan-1-ol is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the overall molecular geometry.

Predicted ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (ethyl) | ~0.9 | Triplet | 6H |

| -CH₂ (ethyl) | ~1.4-1.6 | Quartet | 4H |

| -CH₂OH | ~3.4-3.6 | Singlet | 2H |

| -NH₂ | Broad singlet | 2H | |

| -OH | Broad singlet | 1H |

Causality Behind Predictions:

-

-CH₃ Protons: The methyl protons of the two ethyl groups are the most shielded and are expected to appear at the highest field (~0.9 ppm). They will be split into a triplet by the adjacent methylene protons.

-

-CH₂ Protons: The methylene protons of the ethyl groups will be deshielded relative to the methyl protons and will appear as a quartet due to coupling with the methyl protons.

-

-CH₂OH Protons: The methylene protons adjacent to the hydroxyl group are significantly deshielded by the electronegative oxygen atom and are expected to resonate at a lower field (~3.4-3.6 ppm). In a chiral environment, these protons can be diastereotopic and may appear as two separate signals or a more complex multiplet. However, for simplicity, a singlet is predicted here.

-

-NH₂ and -OH Protons: The amine and hydroxyl protons are exchangeable and often appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature. Addition of D₂O would cause these signals to disappear, a key confirmatory experiment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

| Carbon | Chemical Shift (δ, ppm) |

| -C H₃ (ethyl) | ~8-12 |

| -C H₂ (ethyl) | ~25-30 |

| Quaternary Carbon (-C(NH₂)(CH₂CH₃)₂) | ~55-60 |

| -C H₂OH | ~65-70 |

Justification of Chemical Shifts:

-

Alkyl Carbons: The methyl and methylene carbons of the ethyl groups are in a typical aliphatic region.

-

Quaternary Carbon: The quaternary carbon atom, bonded to two ethyl groups, a nitrogen atom, and a hydroxymethyl group, will be significantly deshielded.

-

Hydroxymethyl Carbon: The carbon atom bonded to the hydroxyl group will be the most deshielded carbon in the aliphatic region due to the strong deshielding effect of the oxygen atom.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Amino-2-ethylbutan-1-ol will be characterized by absorption bands corresponding to O-H, N-H, C-H, and C-O vibrations.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |

| N-H stretch (amine) | 3300-3500 | Medium, (two bands) |

| C-H stretch (aliphatic) | 2850-3000 | Strong |

| N-H bend (amine) | 1590-1650 | Medium |

| C-O stretch (primary alcohol) | ~1050 | Strong |

Interpretation of Key Bands:

-

O-H and N-H Stretching Region: The most prominent feature in the IR spectrum will be a broad, strong band in the 3200-3600 cm⁻¹ region, which is a composite of the O-H and N-H stretching vibrations. The broadness is due to hydrogen bonding. The primary amine should show two distinct N-H stretching bands.

-

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of C-H stretching in the ethyl and methylene groups.

-

Fingerprint Region: The C-O stretching vibration of the primary alcohol will give rise to a strong band around 1050 cm⁻¹. The N-H bending vibration will also be present in the 1590-1650 cm⁻¹ region.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For 2-Amino-2-ethylbutan-1-ol (C₆H₁₅NO), the molecular weight is 117.19 g/mol .[4]

Predicted Fragmentation Pattern:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 117, although it may be weak due to the facile fragmentation of alcohols and amines. Key fragmentation pathways would include:

-

α-Cleavage: This is a very common fragmentation pathway for amines and alcohols.

-

Loss of a CH₂OH radical (•CH₂OH) to give a fragment at m/z = 86. This is expected to be a major peak.

-

Loss of an ethyl radical (•CH₂CH₃) to give a fragment at m/z = 88.

-

-

Loss of Water: Dehydration can lead to a fragment at m/z = 99 (M-18).

-

Loss of Ammonia: Loss of NH₃ can result in a fragment at m/z = 100 (M-17).

Figure 2: Predicted major fragmentation pathways for 2-Amino-2-ethylbutan-1-ol in EI-MS.

Summary of Predicted Mass Spectral Data:

| m/z | Proposed Fragment |

| 117 | Molecular Ion [M]⁺• |

| 99 | [M - H₂O]⁺• |

| 88 | [M - CH₂CH₃]⁺ |

| 86 | [M - CH₂OH]⁺ |

Experimental Protocols

For researchers aiming to acquire their own spectroscopic data for 2-Amino-2-ethylbutan-1-ol, the following general protocols are recommended:

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can affect the chemical shifts of labile protons (-OH, -NH₂).

-

Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. To confirm the -OH and -NH₂ peaks, acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates.

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄) and place it in a liquid cell.

-

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Conclusion

The spectroscopic analysis of 2-Amino-2-ethylbutan-1-ol provides a detailed picture of its molecular structure. While direct experimental data is sparse, a comprehensive and reliable interpretation can be achieved by leveraging the known spectral characteristics of structurally similar compounds. The predicted NMR, IR, and MS data presented in this guide offer a valuable resource for the identification and characterization of this important chemical entity in a research and development setting. The provided experimental workflows serve as a practical starting point for researchers to obtain high-quality spectroscopic data.

References

-

PubChem. 2-Amino-2-ethylbutan-1-ol. National Center for Biotechnology Information. [Link]

-

PubChem. 2-(2-Aminoethylamino)butan-1-ol. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Amino-1-butanol. National Center for Biotechnology Information. [Link]

-

SpectraBase. 2-[(Butan-2-yl)amino]ethan-1-ol. [Link]

-

PubChem. 2-Amino-2-methylbutan-1-ol. National Center for Biotechnology Information. [Link]

-

NIST. 1-Butanol, 2-amino-. NIST Chemistry WebBook. [Link]

-

FooDB. 2-Aminoethanol. [Link]

-

Doc Brown's Chemistry. 1H and 13C NMR spectra of 2-methylbutan-1-ol. [Link]

-

SpectraBase. 2-Amino-1-butanol. [Link]

-

NIST. 1-Butanol, 2-amino-. NIST Chemistry WebBook. [Link]

-

SpectraBase. (S)-(+)-2-Amino-1-butanol. [Link]

-

Wikipedia. 2-Ethyl-1-butanol. [Link]

-

NIST. 2-ethyl-2-methylbutan-1-ol. NIST Chemistry WebBook. [Link]

-

PubChem. 1-Butanol, 2-[[2-[(1-methylethyl)amino]ethyl]amino]-. National Center for Biotechnology Information. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

Sources

- 1. 2-Amino-1-butanol | C4H11NO | CID 22129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-2-methylbutan-1-ol | C5H13NO | CID 10154017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Ethyl-1-butanol - Wikipedia [en.wikipedia.org]

- 4. 2-Amino-2-ethylbutan-1-ol | C6H15NO | CID 14325607 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emerging Potential of 2-Amino-2-ethylbutan-1-ol as a Versatile Chiral Building Block: A Technical Guide

Abstract

In the landscape of asymmetric synthesis, the demand for novel, efficient, and versatile chiral building blocks is perpetual. Chiral 1,2-amino alcohols are a privileged class of compounds, serving as precursors to a myriad of chiral ligands, auxiliaries, and pharmaceutically active molecules.[1] This technical guide delves into the potential of 2-Amino-2-ethylbutan-1-ol, a structurally intriguing yet underexplored chiral amino alcohol. While its close analog, 2-amino-1-butanol, has found extensive use, particularly as a precursor to the renowned Evans auxiliaries, 2-Amino-2-ethylbutan-1-ol offers a unique substitution pattern that warrants a thorough evaluation of its synthetic accessibility and application potential.[2] This document provides a comprehensive overview of its properties, a proposed methodology for its stereoselective preparation, and a forward-looking perspective on its applications in modern drug discovery and development.

Introduction: The Significance of Chiral 1,2-Amino Alcohols

Chiral 1,2-amino alcohols are fundamental structural motifs in a vast array of natural products and synthetic compounds with significant biological activity.[3] Their utility in asymmetric synthesis is multifaceted, ranging from their direct incorporation into target molecules to their role as transient chiral controllers.[4] The strategic placement of a hydroxyl and an amino group on adjacent carbons allows for the formation of rigid, chelated transition states in metal-catalyzed reactions, thereby enabling high levels of stereocontrol.[5] The development of new chiral amino alcohols with diverse steric and electronic properties is crucial for expanding the toolbox of synthetic chemists and addressing the challenges of modern asymmetric synthesis.

Physicochemical Properties of 2-Amino-2-ethylbutan-1-ol

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization. The following table summarizes the key computed properties of 2-Amino-2-ethylbutan-1-ol.

| Property | Value | Source |

| Molecular Formula | C6H15NO | [6] |

| Molecular Weight | 117.19 g/mol | [6] |

| IUPAC Name | 2-amino-2-ethylbutan-1-ol | [6] |

| SMILES | CCC(CC)(CO)N | [6] |

| InChIKey | RJICLMDXEDUMAK-UHFFFAOYSA-N | [6] |

Synthesis and Chiral Resolution

The practical utility of a chiral building block is contingent on its efficient and scalable synthesis in enantiomerically pure form. While specific literature on the synthesis of racemic 2-Amino-2-ethylbutan-1-ol is limited, a plausible synthetic route can be extrapolated from established methods for analogous amino alcohols.

Proposed Synthesis of Racemic 2-Amino-2-ethylbutan-1-ol

A logical approach to the synthesis of racemic 2-Amino-2-ethylbutan-1-ol involves a nitroaldol (Henry) reaction followed by reduction.

-

Henry Reaction: The reaction of nitroethane with butan-2-one would yield 2-ethyl-2-nitrobutan-1-ol. This reaction is typically base-catalyzed.

-

Reduction of the Nitro Group: The resulting nitro alcohol can then be reduced to the corresponding amino alcohol. A variety of reducing agents can be employed, such as catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon) or chemical reduction (e.g., with lithium aluminum hydride).

Chiral Resolution via Diastereomeric Salt Formation

Classical resolution through the formation of diastereomeric salts remains a robust and widely used method for obtaining enantiomerically pure compounds.[7] The presence of a basic amino group in 2-Amino-2-ethylbutan-1-ol makes it an ideal candidate for resolution with a chiral acid, such as L-(+)-tartaric acid.[8]

The underlying principle of this method is the reaction of a racemic mixture with a single enantiomer of a resolving agent to form a pair of diastereomers. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[7]

Caption: Workflow for the chiral resolution of 2-Amino-2-ethylbutan-1-ol.

This protocol is a hypothetical procedure based on well-established methods for the resolution of 2-amino-1-butanol.[7][8]

-

Salt Formation:

-

In a suitable round-bottom flask, dissolve 10.0 g (85.3 mmol) of racemic 2-Amino-2-ethylbutan-1-ol in 100 mL of methanol.

-

In a separate beaker, dissolve 12.8 g (85.3 mmol) of L-(+)-tartaric acid in 100 mL of methanol, with gentle heating if necessary.

-

Slowly add the tartaric acid solution to the amino alcohol solution with stirring.

-

Heat the resulting solution to reflux for 30 minutes to ensure complete salt formation.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.

-

To maximize the yield of the crystalline salt, cool the mixture in an ice bath for 1-2 hours.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

The enantiomeric excess (e.e.) of the resolved amino alcohol can be determined at this stage by liberating a small sample and analyzing it by chiral HPLC or by forming a chiral derivative for NMR analysis.

-

If the desired e.e. is not achieved, the crystals can be recrystallized from a minimal amount of hot methanol.

-

-

Liberation of the Free Amino Alcohol:

-

Dissolve the collected diastereomeric salt crystals in a minimal amount of water.

-

Cool the aqueous solution in an ice bath and add a 2 M solution of sodium hydroxide (NaOH) dropwise with stirring until the pH of the solution is greater than 12.[7]

-

The free amino alcohol will separate as an oily layer or remain dissolved in the aqueous phase.

-

Extract the aqueous solution with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 2-Amino-2-ethylbutan-1-ol.

-

Potential as a Chiral Building Block

The true value of a chiral building block lies in its ability to be transformed into other valuable chiral molecules. Enantiomerically pure 2-Amino-2-ethylbutan-1-ol holds significant promise in this regard, particularly as a precursor to chiral auxiliaries.

Chiral Auxiliaries: A Cornerstone of Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a chemical transformation in a diastereoselective manner.[4] After the desired stereoselective reaction, the auxiliary is cleaved and can often be recovered for reuse.[9] Evans oxazolidinones, derived from chiral amino alcohols, are among the most successful and widely used chiral auxiliaries, particularly in asymmetric alkylation and aldol reactions.[5]

Proposed Synthesis of a 2-Amino-2-ethylbutan-1-ol-Derived Chiral Auxiliary

Following the principles of Evans auxiliary synthesis, enantiomerically pure 2-Amino-2-ethylbutan-1-ol can be converted into a chiral oxazolidinone auxiliary.[4]

Caption: Proposed synthesis of a chiral auxiliary from 2-Amino-2-ethylbutan-1-ol.

This protocol is a hypothetical procedure based on established methods for the synthesis of Evans auxiliaries.[4]

-

Synthesis of (R)-4,4-diethyl-1,3-oxazolidin-2-one:

-

To a solution of (R)-2-Amino-2-ethylbutan-1-ol (5.0 g, 42.7 mmol) in toluene (50 mL), add diethyl carbonate (6.0 g, 50.8 mmol) and a catalytic amount of a strong base (e.g., sodium methoxide).

-

Heat the mixture to reflux with a Dean-Stark trap to remove the ethanol byproduct.

-

Monitor the reaction by TLC or GC-MS until completion.

-

After cooling, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography or distillation to obtain the oxazolidinone.

-

-

N-Acylation:

-

Dissolve the (R)-4,4-diethyl-1,3-oxazolidin-2-one (4.0 g, 25.4 mmol) in anhydrous tetrahydrofuran (THF) (80 mL) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.6 M in hexanes, 16.5 mL, 26.4 mmol) dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add propanoyl chloride (2.4 g, 26.0 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the chiral N-acyl oxazolidinone.

-

Future Outlook and Applications

The potential applications of 2-Amino-2-ethylbutan-1-ol and its derivatives in drug development are significant. The chiral auxiliaries derived from this amino alcohol could be employed in the asymmetric synthesis of complex molecules with multiple stereocenters, a common feature of many modern pharmaceuticals. The gem-diethyl group at the stereocenter of the auxiliary is expected to provide a distinct steric environment compared to existing auxiliaries, potentially leading to different or improved diastereoselectivities in key bond-forming reactions.

Furthermore, the 1,2-amino alcohol motif is a key pharmacophore in many biologically active compounds. Enantiomerically pure 2-Amino-2-ethylbutan-1-ol could serve as a valuable starting material for the synthesis of novel drug candidates.

Conclusion

While 2-Amino-2-ethylbutan-1-ol is not as extensively studied as some of its counterparts, this technical guide has highlighted its significant potential as a versatile chiral building block. Based on well-established chemical principles, we have proposed robust and scientifically sound methodologies for its synthesis and chiral resolution. The prospective applications of this compound, particularly in the realm of asymmetric synthesis via chiral auxiliaries, suggest that 2-Amino-2-ethylbutan-1-ol is a promising candidate for further investigation by researchers and scientists in both academia and the pharmaceutical industry. Its unique structural features may unlock new avenues for the efficient and stereocontrolled synthesis of complex chiral molecules.

References

-

Asymmetric Alkylations and Aldol Reactions: (1 S,2 R)-2-aminocyclopentan-1-ol Derived New Chiral Auxiliary. PubMed. [Link]

- Preparation of d-2-amino-1-butanol salts.

-

Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Catalysis. [Link]

-

Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central. [Link]

-

Strategies for chiral separation: from racemate to enantiomer. PubMed Central. [Link]

-

Resolution of a Racemic Mixture. YouTube. [Link]

-

2-Amino-2-ethylbutan-1-ol. PubChem. [Link]

-

Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. SciHorizon. [Link]

-

Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. PubMed Central. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

-

Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews. [Link]

-

Enantiomers and Their Resolution. MDPI. [Link]

-

Chiral Enolates. University of Wisconsin-Madison, Department of Chemistry. [Link]

-

Synthesis of dl-2-amino-1butanol. PrepChem.com. [Link]

-

Enantioselective synthesis of 1,2‐amino alcohols under Rh/Ru photoredox catalysis. ResearchGate. [Link]

-

Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. ResearchGate. [Link]

-

EXTENDED ABSTRACT. Open Access Journals. [Link]

-

Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. PubMed Central. [Link]

-

Asymmetric Alkylation of Enolates. Harvard University, Department of Chemistry and Chemical Biology. [Link]

-

2-Amino-1-butanol - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate. Semantic Scholar. [Link]

- Synthesis of dl-2-amino-1-butanol.

-

2-(2-Aminoethylamino)butan-1-ol. PubChem. [Link]

-

Showing Compound 2-Aminoethanol (FDB000769). FooDB. [Link]

Sources

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. 2-Amino-2-ethylbutan-1-ol | C6H15NO | CID 14325607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. USRE29588E - Preparation of d-2-amino-1-butanol salts - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

"2-Amino-2-ethylbutan-1-ol" derivatives and analogues synthesis

An In-depth Technical Guide to the Synthesis of 2-Amino-2-ethylbutan-1-ol Derivatives and Analogues

Authored by a Senior Application Scientist

Abstract

Chiral amino alcohols are foundational structural motifs in a vast array of biologically active molecules, serving as indispensable building blocks in the pharmaceutical industry.[1] Their stereochemistry is frequently paramount to their therapeutic efficacy and safety, making enantioselective synthesis a critical focus of modern medicinal chemistry.[1] This guide provides a comprehensive technical overview of the core synthetic strategies for producing 2-amino-2-ethylbutan-1-ol and its structurally related derivatives and analogues. We will delve into the mechanistic underpinnings of key synthetic transformations, including chiral pool synthesis via reduction of α-amino acids and carbon-carbon bond formation using organometallic reagents. Furthermore, this document details established and enzymatic protocols, presents comparative data, and offers field-proven insights to guide researchers and drug development professionals in navigating the synthesis of this important class of compounds.

Introduction: The Significance of the 2-Amino-alcohol Scaffold

The 2-amino-alcohol functional group is a privileged scaffold in drug discovery. The presence of both a basic amine and a hydrogen-bonding alcohol moiety within a defined stereochemical arrangement allows for specific, high-affinity interactions with biological targets like enzymes and receptors.[1] 2-Amino-2-ethylbutan-1-ol, with its tertiary amino-bearing carbon center, presents a unique structural element for library development. Its derivatives and analogues are explored for a range of therapeutic applications, leveraging the core scaffold to modulate properties such as potency, selectivity, and pharmacokinetic profiles.

The primary challenge and focus of this guide lie in the stereocontrolled synthesis of these molecules. The biological activity of enantiomers can differ dramatically, with one being therapeutic while the other may be inactive or even toxic.[2] Therefore, robust and scalable methods for producing enantiomerically pure amino alcohols are of utmost importance.

Core Synthetic Strategies

The synthesis of 2-amino alcohols can be approached from several distinct strategic directions. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and the need for stereochemical control.

Chiral Pool Synthesis: Reduction of α-Amino Acids

One of the most direct and reliable methods for synthesizing chiral amino alcohols is the reduction of the carboxylic acid moiety of a corresponding α-amino acid.[1] This approach leverages the vast, commercially available "chiral pool" of natural and unnatural amino acids, which are often produced in high enantiomeric purity via fermentation or enzymatic resolution.

Causality Behind Experimental Choices: The parent amino acid, 2-amino-2-ethylbutanoic acid, serves as the ideal precursor for 2-amino-2-ethylbutan-1-ol.[3][4][5] The core of this transformation is the selective reduction of the carboxylic acid in the presence of the amine. Strong hydride reagents are required for this conversion. Lithium aluminum hydride (LiAlH₄) is a powerful and effective choice, though its high reactivity necessitates careful handling and anhydrous conditions. Alternative, milder reducing agents like sodium borohydride (NaBH₄) can also be used, often after converting the carboxylic acid to a more reactive ester derivative (e.g., an ethyl ester) to facilitate the reduction.[6]

Workflow for α-Amino Acid Reduction

Caption: General workflow for synthesizing 2-amino-alcohols from α-amino acids.

Carbon Framework Construction: The Grignard Reaction

Strategic Implementation for Amino Alcohol Analogues: To synthesize tertiary alcohols like derivatives of 2-amino-2-ethylbutan-1-ol, a ketone or an ester can be used as the electrophile.[7][8]

-

From Ketones: Reacting an α-amino ketone with a Grignard reagent yields a tertiary amino alcohol. The challenge often lies in the synthesis of the requisite α-amino ketone precursor.

-

From Esters: A more common approach involves the reaction of an α-amino ester with two equivalents of a Grignard reagent. The first equivalent adds to the ester to form a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to yield the tertiary alcohol.[9] This method is particularly useful for synthesizing tertiary alcohols with two identical alkyl groups added.

Logical Flow for Grignard Synthesis of Tertiary Amino Alcohols

Caption: Stepwise mechanism for the synthesis of tertiary amino alcohols via Grignard reaction with an ester.

Biocatalytic and Asymmetric Approaches

For achieving high enantioselectivity, biocatalysis offers a green and highly specific alternative to traditional chemical methods. Engineered enzymes, such as amine dehydrogenases (AmDHs), can perform asymmetric reductive amination of α-hydroxy ketones.[10] This process converts a prochiral ketone directly into a chiral amino alcohol with excellent enantiomeric excess (ee >99%) under mild, aqueous conditions.[10]

Trustworthiness of Biocatalysis: The self-validating nature of enzymatic reactions stems from the high specificity of the enzyme's active site. This lock-and-key mechanism ensures that only one enantiomer of the product is formed, minimizing the need for extensive chiral purification. The reaction progress can be reliably monitored using HPLC analysis of the product.[10]

Detailed Experimental Protocols

Protocol 1: Synthesis of (S)-2-Amino-2-ethylbutan-1-ol via Catalytic Hydrogenation

This protocol is adapted from patented industrial methods for the reduction of amino acids, which offer high yields and product purity.[6][11]

Objective: To reduce (S)-2-amino-2-ethylbutanoic acid to (S)-2-amino-2-ethylbutan-1-ol using a supported metal catalyst.

Materials:

-

(S)-2-amino-2-ethylbutanoic acid (1.0 eq)

-

Deionized water

-

Supported metal catalyst (e.g., 5% Ru/C or other precious metal catalyst)

-

Hydrogen gas (H₂)

-

Acid/Base for pH adjustment (e.g., HCl, NaOH)

-

High-pressure autoclave reactor

Procedure:

-

Preparation: Prepare a solution of (S)-2-amino-2-ethylbutanoic acid in deionized water (concentration typically 0.1-0.2 g/mL).[11]

-

pH Adjustment: Adjust the pH of the solution to between 1 and 5 using a suitable acid. A pH of 1-2 is often preferred.[11]

-

Catalyst Addition: Add the supported metal catalyst to the solution. The amount of active metal is typically 0.1-0.5% of the weight of the starting amino acid.[6]

-

Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 2-4 MPa. Heat the reaction mixture to 60-70°C with continuous stirring.[11]

-

Reaction Monitoring: Maintain the reaction for 4-10 hours, or until hydrogen uptake ceases.[11]

-

Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The catalyst can often be reused.[11]

-

Purification: The filtrate containing the product can be further purified. This may involve neutralization, solvent extraction, and distillation or crystallization to obtain the final product, (S)-2-amino-2-ethylbutan-1-ol. Purity can be assessed by GC or titration, with expected purities >99%.[6][11]

Protocol 2: Synthesis of a Tertiary Amino Alcohol Analogue via Grignard Reaction

Objective: To synthesize 3-amino-3-methylpentan-2-ol (an analogue) from an α-amino ester and a Grignard reagent.

Materials:

-

Ethyl 2-aminobutanoate (1.0 eq)

-

Methylmagnesium bromide (3.0 M in diethyl ether, 2.2 eq)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve ethyl 2-aminobutanoate in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Grignard Addition: Add the methylmagnesium bromide solution dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10°C. A precipitate will likely form.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling the flask in an ice bath. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.

-

Workup: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure tertiary amino alcohol.[1]

Data Summary and Comparison of Synthetic Routes

| Synthetic Strategy | Starting Material | Key Reagents | Typical Yield | Stereocontrol | Advantages | Disadvantages |

| Amino Acid Reduction | 2-Amino-2-ethylbutanoic acid | LiAlH₄ or H₂/Catalyst | High (>70%)[6] | Excellent (from chiral pool) | Direct, high atom economy, high enantiopurity.[1] | Requires specific amino acid precursor; powerful reductants can be hazardous. |

| Grignard Reaction | α-Amino ester | Grignard Reagent (2 eq.) | Moderate (40-70%) | Depends on precursor | High versatility for analogue synthesis, creates C-C bonds.[7] | Requires 2+ equivalents of Grignard reagent; potential for side reactions.[8] |

| Biocatalytic Amination | α-Hydroxy ketone | Amine Dehydrogenase (AmDH) | High (>90%)[10] | Excellent (>99% ee)[10] | Environmentally friendly, exceptional selectivity, mild conditions. | Requires specific enzyme and precursor; may not be suitable for all substrates. |

Synthesis of Derivatives and Analogues

The true power of these core methods lies in their application to the synthesis of novel derivatives.

-

N-Functionalization: The primary amine of 2-amino-2-ethylbutan-1-ol is a versatile handle for modification. Standard protocols for N-alkylation (e.g., reductive amination) or N-acylation (e.g., reaction with acid chlorides or anhydrides) can be readily applied to generate a library of derivatives with modulated basicity and lipophilicity.

-

O-Functionalization: The primary alcohol can be converted to ethers or esters to explore structure-activity relationships related to hydrogen bonding capacity and prodrug strategies.

-

Analogue Synthesis: By selecting different starting materials, a wide range of analogues can be accessed.

-

Varying C2-Alkyl Groups: Starting with different α-amino acids (e.g., 2-amino-2-propylpentanoic acid) and applying the reduction protocol will yield analogues with different steric bulk at the C2 position.

-

Varying Added Groups: Using different Grignard reagents (e.g., phenylmagnesium bromide) in the reaction with an amino ester will generate analogues with diverse functionalities.

-

Decision Tree for Synthetic Strategy Selection

Caption: A decision-making framework for selecting an appropriate synthetic route.

Conclusion

The synthesis of 2-amino-2-ethylbutan-1-ol and its analogues is a well-established field that remains highly relevant to drug discovery and development. The choice of synthetic route is a strategic decision guided by factors such as precursor availability, desired molecular complexity, and stereochemical requirements. Direct reduction of readily available chiral α-amino acids provides a reliable and high-fidelity pathway to specific targets. For the creation of novel analogues, C-C bond-forming reactions like the Grignard synthesis offer unparalleled versatility. Finally, the emergence of biocatalytic methods presents a powerful, green, and highly selective option for producing enantiomerically pure compounds. By understanding the causality behind these core strategies and leveraging detailed, validated protocols, researchers can efficiently access a diverse range of amino alcohol derivatives to advance their scientific programs.

References

- BenchChem. (n.d.). Discovery and synthesis of chiral amino alcohols.

- Reddy, R. P., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry.

- Kiasat, A. R., et al. (2010). Synthesis of C 2-Symmetric Chiral Amino Alcohols: Their Usage as Organocatalysts for Enantioselective Opening of Epoxide Ring. Phosphorus, Sulfur, and Silicon and the Related Elements.

- Ni, Y., et al. (2021). The selected enzymatic synthesis of chiral 1,2‐amino alcohols and proposed asymmetric synthesis of N‐substituted 1,2‐amino alcohols by one‐pot sequential enzymatic hydroxymethylation and asymmetric reductive amination. ResearchGate.

- Qu, G., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.

- Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.

- ResearchGate. (n.d.). Asymmetric addition of Grignard reagents to imines prepare optically active 1,2‐amino alcohols.

- PubChem. (n.d.). 2-Amino-2-ethylbutan-1-ol.

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- Tian, C., et al. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Nature Communications.

- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.

- Google Patents. (n.d.). Method for synthesizing (S)-2-aminobutanol. CN105481703A.

- Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues.

- Google Patents. (n.d.). One kind synthesis(S)The method of 2 amino butanols. CN105481703B.

- Google Patents. (n.d.). Synthesis of dl-2-amino-1-butanol. US3944617A.

- Weber, N., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. PMC.

- PrepChem.com. (n.d.). Synthesis of 2-Amino-n-butanol.

- ChemBK. (n.d.). 2-amino-2-ethylbutanoic acid.

- PubChem. (n.d.). Ethyl 2-amino-2-ethylbutanoate.

- PubChem. (n.d.). alpha-Amino-2-ethylbutanoic acid.

- ChemBK. (n.d.). 3-aminopentane-3-carboxylic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. alpha-Amino-2-ethylbutanoic acid | C6H13NO2 | CID 95206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. CN105481703B - One kind synthesisï¼Sï¼The method of 2 amino butanols - Google Patents [patents.google.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Grignard Reaction [organic-chemistry.org]

- 9. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN105481703A - Method for synthesizing (S)-2-aminobutanol - Google Patents [patents.google.com]

A Theoretical and Computational Roadmap for 2-Amino-2-ethylbutan-1-ol: A Technical Guide for Researchers

This technical guide provides a comprehensive framework for conducting theoretical and computational investigations into the molecular properties and behavior of 2-Amino-2-ethylbutan-1-ol. While specific computational studies on this molecule are not extensively reported in publicly available literature, this document outlines the established methodologies and best practices derived from research on analogous amino alcohols. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to elucidate the structure-property relationships of this and similar molecules.

Introduction to 2-Amino-2-ethylbutan-1-ol and the Imperative for Computational Analysis

2-Amino-2-ethylbutan-1-ol, a chiral amino alcohol with the chemical formula C6H15NO, possesses both a primary amine (-NH2) and a primary alcohol (-OH) functional group.[1] These functional groups are pivotal to its chemical reactivity and potential biological activity, making it a molecule of interest in various chemical and pharmaceutical contexts. Amino alcohols, in general, are crucial building blocks in asymmetric synthesis, serve as chiral auxiliaries and ligands, and are found in the core structure of many biologically active compounds.[][3]

The conformational flexibility of 2-Amino-2-ethylbutan-1-ol, arising from rotation around its single bonds, and the potential for intramolecular hydrogen bonding between the amino and hydroxyl groups, dictates its three-dimensional structure. This, in turn, governs its interactions with other molecules, such as biological receptors or catalysts. Understanding these conformational preferences and the subtle interplay of non-covalent interactions is paramount for predicting its behavior and designing new applications.

Theoretical and computational chemistry offers a powerful lens through which to explore the molecular landscape of 2-Amino-2-ethylbutan-1-ol at an atomic level of detail.[4] These methods can provide insights that are often difficult or impossible to obtain through experimental means alone. This guide will detail the application of key computational techniques to this molecule.

Foundational Computational Methodologies

A thorough computational investigation of 2-Amino-2-ethylbutan-1-ol would typically involve a multi-pronged approach, combining quantum mechanical calculations with molecular dynamics simulations.

Quantum Mechanical (QM) Calculations

Quantum mechanics provides the most accurate description of molecular systems. Density Functional Theory (DFT) is a widely used QM method that offers a good balance between accuracy and computational cost, making it suitable for molecules of this size.

Core Applications of DFT for 2-Amino-2-ethylbutan-1-ol:

-

Conformational Analysis: Identifying the stable conformers and their relative energies.

-

Geometric Optimization: Determining the precise three-dimensional structure, including bond lengths and angles.

-

Vibrational Analysis: Calculating theoretical infrared (IR) and Raman spectra to aid in experimental characterization and confirm that optimized structures are true energy minima.

-

Electronic Property Calculation: Determining properties such as dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO) to understand reactivity.

Molecular Dynamics (MD) Simulations

While QM methods are excellent for studying static properties, Molecular Dynamics simulations are essential for exploring the dynamic behavior of molecules over time.[4] MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and flexes at a given temperature.[4]

Core Applications of MD for 2-Amino-2-ethylbutan-1-ol:

-

Conformational Sampling: Exploring the full range of accessible conformations in different environments (e.g., in vacuum, in a solvent).

-

Solvation Effects: Understanding how the presence of a solvent, such as water, influences the molecule's conformation and hydrogen bonding network.

-

Thermodynamic Properties: Calculating properties like free energy differences between conformers.

Experimental Protocols: A Step-by-Step Computational Workflow

The following section outlines a detailed, step-by-step workflow for the theoretical and computational study of 2-Amino-2-ethylbutan-1-ol.

Workflow for Quantum Mechanical Calculations

Protocol Details:

-

Initial Structure Generation: A 3D model of 2-Amino-2-ethylbutan-1-ol can be built using standard molecular modeling software.

-

Conformational Search: A systematic search for stable conformers is crucial. This can be achieved by performing a relaxed potential energy surface scan, where key dihedral angles are rotated in discrete steps, and the energy is minimized at each step.

-

Geometry Optimization: The unique low-energy conformers identified from the scan should be fully optimized using a reliable DFT functional and basis set (e.g., B3LYP with a 6-31G(d,p) or larger basis set).

-

Vibrational Frequency Calculations: Performing frequency calculations on the optimized structures serves two purposes: it confirms that the structure is a true energy minimum (no imaginary frequencies) and provides theoretical vibrational spectra that can be compared with experimental data.[5]

-

Thermochemical Analysis: From the frequency calculations, thermal corrections to the electronic energies can be obtained, allowing for the calculation of relative Gibbs free energies of the conformers at a given temperature. This enables the prediction of the equilibrium population of each conformer.

-

Analysis of Intramolecular Interactions: The nature of the intramolecular hydrogen bond between the -OH and -NH2 groups can be further investigated using techniques like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM).

Workflow for Molecular Dynamics Simulations

Protocol Details:

-

System Preparation: The simulation system is prepared by placing the molecule of interest (often starting from the lowest energy conformer found in QM calculations) in a simulation box, which is then filled with solvent molecules (e.g., water). An appropriate force field, which defines the potential energy of the system, must be chosen.

-

Minimization and Equilibration: The system is first energy-minimized to relax any steric clashes. It is then gradually heated to the desired simulation temperature and equilibrated under constant pressure to achieve a stable system.

-

Production Run: The production simulation is then run for a duration sufficient to sample the conformational space of the molecule.

-

Trajectory Analysis: The resulting trajectory is a rich source of information. Analysis can include monitoring the evolution of dihedral angles to identify conformational transitions, calculating radial distribution functions to understand how solvent molecules are structured around the solute, and analyzing the lifetime of hydrogen bonds.

Data Presentation and Interpretation

The quantitative data generated from these computational studies should be presented in a clear and concise manner to facilitate interpretation and comparison.

Tabulated QM Data

Table 1: Calculated Properties of 2-Amino-2-ethylbutan-1-ol Conformers

| Conformer | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Population (%) at 298.15 K | Key Dihedral Angle (O-C-C-N) (°) | Intramolecular H-bond Distance (Å) |

| 1 | 0.00 | 0.00 | Calculated | Calculated | Calculated |

| 2 | Calculated | Calculated | Calculated | Calculated | Calculated |

| 3 | Calculated | Calculated | Calculated | Calculated | Calculated |

This table should be populated with the results from the DFT calculations.

Interpretation of Results

The relative energies and populations of the conformers will reveal the most likely shapes of the molecule at room temperature. The presence and strength of an intramolecular hydrogen bond can be inferred from the geometric parameters and further quantified using methods like QTAIM. The electronic properties will provide insights into the molecule's reactivity. For instance, the MEP can indicate regions that are susceptible to electrophilic or nucleophilic attack.

MD simulation results will complement the static QM picture by revealing the dynamics of conformational changes and the influence of the solvent on the molecule's behavior.

Conclusion and Future Directions

A thorough theoretical and computational study of 2-Amino-2-ethylbutan-1-ol, following the workflows outlined in this guide, will provide a fundamental understanding of its molecular properties. These insights are invaluable for rationalizing its chemical behavior and for the design of new molecules with desired properties for applications in drug discovery, materials science, and catalysis. Future studies could extend this work to investigate its interactions with specific biological targets or its role in chemical reactions, further bridging the gap between molecular structure and macroscopic function.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14325607, 2-Amino-2-ethylbutan-1-ol. [Link]. Accessed January 12, 2026.[1]

-

Pereira, R. B., et al. (2022). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. Molecules, 27(9), 2845. [Link]]

-

Al-Naiema, I. M., et al. (2020). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. ACS Earth and Space Chemistry, 4(10), 1776–1787. [Link]]

-

Zeslawska, E., et al. (2018). The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 10), 1339–1348. [Link]]

-

Dror, R. O., et al. (2012). Molecular dynamics simulation for all. Journal of General Physiology, 139(6), 385–392. [Link]4]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 2-Amino-2-ethylbutan-1-ol for the Resolution of Racemic Carboxylic Acids

Abstract

In the synthesis of chiral pharmaceuticals and fine chemicals, the separation of enantiomers from a racemic mixture is a pivotal and often challenging step.[1][2] This guide provides an in-depth exploration of 2-Amino-2-ethylbutan-1-ol as a chiral resolving agent, specifically for the separation of racemic carboxylic acids. We will delve into the fundamental principles of diastereomeric salt formation, provide a detailed, step-by-step protocol for its application, and discuss the critical parameters for process optimization. This document is intended for researchers, scientists, and drug development professionals seeking to implement efficient and effective chiral resolution strategies.

Introduction: The Imperative of Chiral Purity

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images, or enantiomers.[3][4] Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, cause adverse effects.[5] Consequently, regulatory bodies worldwide mandate the development of enantiomerically pure drugs. This has driven the need for robust methods of chiral resolution, among which diastereomeric salt crystallization remains a widely used and scalable technique.[1][2][5]

1.1. The Role of the Resolving Agent

The crux of this resolution method lies in the use of an enantiomerically pure resolving agent.[6] When a racemic mixture of an acid is reacted with a single enantiomer of a chiral base, such as 2-Amino-2-ethylbutan-1-ol, a pair of diastereomeric salts is formed.[1][6] Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, including solubility.[1][5] This difference in solubility allows for their separation through fractional crystallization.[1][2][5]

1.2. 2-Amino-2-ethylbutan-1-ol: A Profile

2-Amino-2-ethylbutan-1-ol is a chiral amino alcohol. Its primary amine group provides a basic center to react with acidic compounds, forming salts, while the chiral center at the second carbon is key to the formation of diastereomers.

| Property | Value |

| Molecular Formula | C6H15NO[7] |

| Molecular Weight | 117.19 g/mol [7] |

| Structure | CCC(CC)(CO)N[7] |

Mechanism of Resolution: Diastereomeric Salt Formation

The resolution process begins with the acid-base reaction between the racemic carboxylic acid (a 1:1 mixture of R-acid and S-acid) and a single enantiomer of 2-Amino-2-ethylbutan-1-ol (let's assume the S-enantiomer for this example). This reaction yields two diastereomeric salts: (R-acid)-(S-base) and (S-acid)-(S-base).

These salts, having different spatial arrangements, will pack differently in a crystal lattice, leading to different lattice energies and, consequently, different solubilities in a given solvent system. By carefully selecting the solvent and controlling the temperature, one of the diastereomeric salts can be selectively precipitated while the other remains in the mother liquor.

The subsequent steps involve the isolation of the less soluble salt and the liberation of the desired enantiomerically pure acid by treatment with a strong acid. The resolving agent can then be recovered and recycled.

Experimental Protocol: Resolution of a Racemic Carboxylic Acid

This protocol provides a general framework for the resolution of a racemic carboxylic acid using 2-Amino-2-ethylbutan-1-ol. Optimization of solvent, temperature, and stoichiometry is crucial for achieving high yield and enantiomeric excess and should be performed for each specific acid.

3.1. Materials and Reagents

-

Racemic carboxylic acid

-

Enantiomerically pure 2-Amino-2-ethylbutan-1-ol

-

Solvent (e.g., methanol, ethanol, acetone, or mixtures with water)

-

Strong acid (e.g., 2M HCl)

-

Strong base (e.g., 2M NaOH for recovery of the resolving agent)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Filter paper and Buchner funnel

-

Crystallization dish or Erlenmeyer flask

-

Heating and stirring plate

-

pH indicator paper or pH meter

3.2. Step-by-Step Procedure

Part A: Formation and Isolation of the Diastereomeric Salt

-

Dissolution: In a suitable flask, dissolve the racemic carboxylic acid in a minimal amount of the chosen solvent with gentle heating and stirring. The goal is to achieve a saturated solution at an elevated temperature.[5]

-

Addition of Resolving Agent: While maintaining the elevated temperature (e.g., 45-50°C), slowly add one molar equivalent of the enantiomerically pure 2-Amino-2-ethylbutan-1-ol to the solution.[5]

-

Crystallization: Gradually cool the solution to room temperature. If no crystals form, further cooling in an ice bath may be necessary. Seeding with a small crystal of the desired diastereomeric salt, if available, can induce crystallization.[5] Allow the crystallization to proceed for several hours to maximize the yield of the less soluble salt.

-

Isolation: Collect the crystalline precipitate by vacuum filtration.[5]

-

Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing the more soluble diastereomeric salt.[5]

-

Drying: Dry the isolated diastereomeric salt crystals. The yield of the salt should be determined at this stage.

Part B: Liberation of the Enantiomerically Pure Carboxylic Acid

-

Dissolution of the Salt: Suspend the dried diastereomeric salt in water.

-

Acidification: Acidify the aqueous suspension with a strong mineral acid (e.g., HCl) to a pH of approximately 1-2.[5] This will protonate the carboxylate, causing the enantiomerically pure carboxylic acid to precipitate out of the aqueous solution, while the 2-Amino-2-ethylbutan-1-ol will remain in solution as its hydrochloride salt.

-

Isolation of the Pure Enantiomer: Collect the precipitated enantiomerically pure carboxylic acid by vacuum filtration.

-

Washing: Wash the solid with cold water to remove any residual salts.

-

Drying: Dry the purified carboxylic acid.

Part C: Recovery of the Resolving Agent

-

Basification: To the filtrate from Part B, add a strong base (e.g., NaOH) until the solution is strongly alkaline (pH > 12). This will deprotonate the ammonium salt of 2-Amino-2-ethylbutan-1-ol, regenerating the free base.

-

Extraction: Extract the liberated 2-Amino-2-ethylbutan-1-ol into an organic solvent like diethyl ether or ethyl acetate.

-

Drying and Evaporation: Dry the organic extract over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to recover the resolving agent.

3.3. Workflow Diagram

Caption: Workflow for chiral resolution using 2-Amino-2-ethylbutan-1-ol.

Optimization and Troubleshooting

The success of a chiral resolution is highly dependent on the specific interaction between the racemic acid and the resolving agent. Key parameters to optimize include:

-

Solvent System: The choice of solvent is critical as it directly influences the solubility of the diastereomeric salts. A good solvent system will maximize the solubility difference between the two diastereomers. Screening of various solvents (alcohols, ketones, esters, and their aqueous mixtures) is recommended.

-

Temperature Profile: The cooling rate during crystallization can affect the crystal size and purity. Slow cooling generally yields larger and purer crystals.

-

Stoichiometry: While a 1:1 molar ratio of racemic acid to resolving agent is a good starting point, varying this ratio can sometimes improve the resolution efficiency.

-

Recrystallization: To improve the enantiomeric purity of the resolved acid, the isolated diastereomeric salt can be recrystallized one or more times before proceeding to the acidification step.

Troubleshooting Common Issues:

-

No Crystallization: The solution may be too dilute. Try concentrating the solution or using a different solvent in which the salts are less soluble. Seeding is also a valuable technique.

-

Low Enantiomeric Excess (e.e.): This indicates poor separation of the diastereomeric salts. Recrystallization of the salt is the most effective way to address this. Also, ensure the resolving agent itself is of high enantiomeric purity.

-

Low Yield: This can be due to the relatively small difference in solubility between the diastereomers or incomplete crystallization. Adjusting the solvent and temperature profile can help.

Determination of Enantiomeric Excess

After the resolution, it is essential to determine the enantiomeric excess (e.e.) of the final product. This is typically done using:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A chiral stationary phase is used to separate the two enantiomers, and the e.e. is calculated from the relative peak areas.[8]

-

Polarimetry: This technique measures the rotation of plane-polarized light by the sample. While useful for a quick assessment, it is generally less accurate than chiral HPLC.

Conclusion

2-Amino-2-ethylbutan-1-ol is a potentially valuable resolving agent for the separation of racemic carboxylic acids. The principles of diastereomeric salt formation provide a robust and scalable method for obtaining enantiomerically pure compounds. Success in this endeavor relies on a systematic approach to the optimization of key experimental parameters. The protocol and insights provided in this guide serve as a comprehensive starting point for researchers and professionals in the field of chiral synthesis.

References

- Application Notes and Protocols for Chiral Resolution with 1-Amino-2-butanol. Benchchem.

- Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. National Institutes of Health.

- Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to - SciSpace. SciSpace.

- A Comparative Analysis of 1-Amino-2-butanol and Ephedrine as Chiral Resolving Agents. Benchchem.

- 2-Amino-2-ethylbutan-1-ol | C6H15NO | CID 14325607. PubChem.

- A Comparative Guide to Chiral Resolution Methods for 2-Amino-1-butanol. Benchchem.

- Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. National Institutes of Health.

- 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.

- Can anyone suggest me the chiral column for the resolution of racemic 2-amino-1-butanol?. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-Amino-2-ethylbutan-1-ol | C6H15NO | CID 14325607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Protocol for N-protection of "2-Amino-2-ethylbutan-1-ol"

Introduction: The Critical Role of N-Protection in Complex Molecule Synthesis

In the landscape of pharmaceutical development and complex organic synthesis, the selective modification of multifunctional molecules is paramount. Amino alcohols, such as 2-Amino-2-ethylbutan-1-ol, are valuable chiral building blocks, but their inherent bifunctionality—a nucleophilic amine and a hydroxyl group—presents a significant challenge. Unwanted side reactions at the amine group can compromise reaction yields, purity, and ultimately the viability of a synthetic route. To circumvent this, the strategic application of a protecting group to the nitrogen atom is an essential step. This application note provides a detailed guide to the N-protection of 2-Amino-2-ethylbutan-1-ol, with a focus on field-proven protocols and the underlying chemical principles. We will explore various protection strategies and provide a comprehensive, step-by-step protocol for the widely-used tert-butyloxycarbonyl (Boc) protection.

Choosing the Right Armor: A Comparative Analysis of Amine Protecting Groups

The selection of an appropriate protecting group is a critical decision in synthesis design, contingent on the stability of the substrate and the reaction conditions of subsequent steps. For 2-Amino-2-ethylbutan-1-ol, a sterically hindered primary amino alcohol, several common protecting groups can be considered.

| Protecting Group | Reagent | Typical Conditions | Advantages | Disadvantages |

| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NaOH, Et₃N, DMAP), various solvents (THF, Dioxane, CH₂Cl₂) | Stable to a wide range of non-acidic conditions; easily removed with mild acid (e.g., TFA, HCl).[1][2][3] | Can be difficult to cleave in the presence of other acid-sensitive groups. |

| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Et₃N), aqueous or organic solvent | Stable to acidic and some basic conditions; removed by catalytic hydrogenolysis.[4][5][6] | Hydrogenolysis may not be compatible with other reducible functional groups (e.g., alkenes, alkynes). |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Base (e.g., NaHCO₃, piperidine), aqueous or organic solvent | Stable to acidic conditions; removed by mild base (e.g., piperidine).[7][8] | Base-lability can be a limitation in multi-step syntheses involving basic reagents. |

For the purposes of this guide, we will focus on the Boc group , as it is arguably the most common and versatile protecting group for amines in non-peptide chemistry, offering a robust shield that can be removed under mild acidic conditions.[2][3]

The Mechanism of Boc Protection: A Step-by-Step Look

The protection of an amine with di-tert-butyl dicarbonate ((Boc)₂O) is a nucleophilic acyl substitution reaction. The reaction is often catalyzed by a base, with 4-dimethylaminopyridine (DMAP) being a particularly effective catalyst, especially for sterically hindered amines.[9][10]

Caption: Mechanism of DMAP-catalyzed Boc protection.

DMAP first attacks the electrophilic carbonyl carbon of (Boc)₂O, forming a highly reactive N-Boc-pyridinium intermediate and displacing a tert-butoxide anion.[9] The primary amine of 2-Amino-2-ethylbutan-1-ol then acts as a nucleophile, attacking the activated carbonyl of the intermediate. The subsequent collapse of the tetrahedral intermediate and a proton transfer step yield the N-Boc protected amino alcohol, regenerating the DMAP catalyst and forming tert-butanol and carbon dioxide as byproducts.[9][10]

Experimental Protocol: N-Boc Protection of 2-Amino-2-ethylbutan-1-ol

This protocol provides a robust method for the N-protection of 2-Amino-2-ethylbutan-1-ol. Given the steric hindrance of the substrate, the use of DMAP as a catalyst is recommended to ensure a reasonable reaction rate.[11]

Materials and Equipment:

-

2-Amino-2-ethylbutan-1-ol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

-

UV lamp

Step-by-Step Procedure:

Caption: Workflow for the N-Boc protection of 2-Amino-2-ethylbutan-1-ol.

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Amino-2-ethylbutan-1-ol (1.0 eq). Dissolve the amino alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

-

Addition of Reagents: To the stirred solution, add triethylamine (1.2 eq) followed by a catalytic amount of DMAP (0.1 eq). Finally, add di-tert-butyl dicarbonate (1.1 eq) portion-wise to control the initial exotherm and gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The starting material (amine) will have a lower Rf value and will be more polar than the product (N-Boc protected amine), which will have a higher Rf value. The reaction is typically complete within 2-12 hours.

-

Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3 x volume of the aqueous layer). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated aqueous brine solution to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-2-amino-2-ethylbutan-1-ol.

Characterization and Data Interpretation

The successful synthesis of N-Boc-2-amino-2-ethylbutan-1-ol can be confirmed by various analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Appearance of a singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group. A downfield shift of the protons adjacent to the nitrogen atom. |

| ¹³C NMR | Appearance of new signals around 80 ppm (quaternary carbon of the Boc group) and 28 ppm (methyl carbons of the Boc group). |

| Mass Spec | Observation of the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the protected product. |

| IR Spec | Appearance of a strong C=O stretching band around 1680-1700 cm⁻¹ characteristic of the carbamate. |

Troubleshooting Common Issues

| Problem | Possible Cause | Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. Steric hindrance of the substrate. | Allow the reaction to stir for a longer period. Gentle heating (e.g., 40°C) may be required.[2] Ensure anhydrous conditions as moisture can hydrolyze (Boc)₂O. |

| Formation of Side Products | Use of excess DMAP can lead to side reactions.[9] Reaction with the hydroxyl group. | Use only a catalytic amount of DMAP (5-10 mol%). The hydroxyl group is generally less nucleophilic than the primary amine and should not compete significantly under these conditions. |

| Difficult Purification | Co-elution of the product with unreacted (Boc)₂O or byproducts. | Unreacted (Boc)₂O can be removed by washing the crude product with a solvent in which the product is sparingly soluble but the anhydride is soluble (e.g., cold hexanes). A polymer-supported trisamine resin can also be used to scavenge excess (Boc)₂O. |

Deprotection: Releasing the Amine

The Boc group is reliably removed under acidic conditions. A common and effective method is treatment with trifluoroacetic acid (TFA) in DCM, or with HCl in an organic solvent like methanol or dioxane.[1][3]

Conclusion

The N-protection of 2-Amino-2-ethylbutan-1-ol is a crucial step in its utilization as a synthetic building block. The Boc protection protocol detailed herein provides a reliable and high-yielding method for achieving this transformation. By understanding the underlying mechanism and potential pitfalls, researchers can confidently employ this strategy in their synthetic endeavors, paving the way for the efficient construction of complex molecules for drug discovery and development.

References

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link]

-

ACS Publications. Photochemical Protection of Amines with Cbz and Fmoc Groups | The Journal of Organic Chemistry. [Link]

-

Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP). [Link]

-

Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. [Link]

-

Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

-

SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

-

Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. [Link]

-

RSC Publishing. Dual protection of amino functions involving Boc. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

- Google Patents. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.

-

StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry. [Link]

-

Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

Sources

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. jk-sci.com [jk-sci.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Cbz-Protected Amino Groups [organic-chemistry.org]

- 7. One moment, please... [total-synthesis.com]

- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 10. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 11. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

"2-Amino-2-ethylbutan-1-ol" functionalization and derivatization methods

An In-depth Technical Guide to the Functionalization and Derivatization of 2-Amino-2-ethylbutan-1-ol

Authored by: A Senior Application Scientist

Introduction